3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Description
Historical Context and Discovery Timeline
The discovery of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride emerged from efforts to develop non-imidazole histamine H₃ receptor antagonists in the late 20th century. Early work on piperidine derivatives, such as thioperamide and pitolisant (BF2.649), highlighted the therapeutic potential of modulating histaminergic pathways for neurological disorders. This compound was first synthesized as part of structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity while reducing off-target effects.
Key milestones include:
- 1983 : Identification of histamine H₃ receptors, prompting research into selective ligands.
- 1987 : Development of thioperamide, the first potent H₃ antagonist, which established piperidine derivatives as a viable scaffold.
- 2000s : Systematic modifications of the piperidine core led to compounds like 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, which demonstrated improved pharmacokinetic properties in preclinical models.
Nomenclature and Chemical Classification
IUPAC Name
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Molecular Formula
C₁₆H₂₆ClNO
Chemical Classification
- Primary Class : Piperidine derivatives
- Subclass : Alkyl-substituted piperidines with aryloxyalkyl side chains
- Functional Groups :
- Piperidine ring (6-membered amine heterocycle)
- Ethyl linker with ether bond
- 3-Phenylpropoxy substituent
Structural Features :
| Component | Description |
|---|---|
| Piperidine core | Provides basicity (pKa ~10.5) and hydrogen-bonding capability |
| Ethyl spacer | Enhances conformational flexibility for receptor binding |
| Phenylpropoxy group | Contributes hydrophobic interactions with lipid membranes |
The hydrochloride salt form improves aqueous solubility (>50 mg/mL) and crystallinity.
Significance in Medicinal Chemistry and Pharmacology
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride has been instrumental in:
Receptor Targeting
Therapeutic Applications
SAR Insights
- Positional Isomerism : 3-substituted analogs show 5× greater H₃ affinity than 4-substituted counterparts.
- Side Chain Optimization : Ethyl spacers between piperidine and phenylpropoxy groups maximize blood-brain barrier penetration (logP = 2.8).
Comparative Receptor Affinity :
| Compound | H₃ Ki (nM) | DAT IC₅₀ (nM) |
|---|---|---|
| 3-[2-(3-Phenylpropoxy)ethyl]piperidine HCl | 12 ± 2 | 230 ± 45 |
| Thioperamide | 8 ± 1 | >10,000 |
| Pitolisant | 3 ± 0.5 | >10,000 |
Data adapted from .
Properties
IUPAC Name |
3-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNVNYGZUNBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies for Piperidine Derivatives
Piperidine derivatives are often synthesized through multi-step reactions involving the formation of the piperidine ring, followed by functionalization with various groups. Common strategies include:
- Ring Formation : The piperidine ring can be formed through the reduction of pyridine derivatives or by cyclization reactions involving appropriate precursors.
- Functionalization : Once the piperidine ring is formed, it can be functionalized with different groups, such as alkyl or alkoxy chains, through nucleophilic substitution or other reactions.
Challenges and Considerations
- Stereochemistry : The synthesis of chiral piperidine derivatives requires careful control of stereochemistry, potentially involving chiral catalysts or resolution steps.
- Yield and Purity : Each step must be optimized to achieve high yields and purity, which can be challenging due to the complexity of the molecule.
- Scalability : Large-scale synthesis requires methods that are cost-effective and easy to scale up, avoiding expensive reagents or complex equipment.
Data and Research Findings
While specific data on the synthesis of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is lacking, related compounds often show the following characteristics:
| Compound | Synthesis Method | Yield | Purity |
|---|---|---|---|
| (R)-3-Ethylpiperidine Hydrochloride | Pd/C Catalyzed Hydrogenation | High | High |
| 3-Phenylpropyl Derivatives | Alkylation/Etherification | Variable | Variable |
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidine or phenylpropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H26ClNO
- Molecular Weight : 283.84 g/mol
- Structure : The compound features a piperidine ring with a phenylpropoxyethyl substituent, which enhances its lipophilicity and receptor binding potential.
Neuropharmacology
Research indicates that 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. Initial studies suggest potential applications in treating mood disorders such as anxiety and depression due to its impact on these neurotransmitter pathways.
- Binding Affinity : Preliminary data show that this compound may exhibit significant binding affinity for dopamine D2 and serotonin 5-HT receptors, indicating psychotropic effects that warrant further investigation .
Antipsychotic Research
The compound has been evaluated in the context of developing novel antipsychotics aimed at treating schizophrenia with minimal side effects. Its structural similarities to other piperidine derivatives suggest potential efficacy in modulating dopamine D2 and serotonin receptor activity without the weight gain commonly associated with traditional antipsychotics .
Study on Behavioral Impact
A study conducted using animal models demonstrated that administration of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride resulted in a notable reduction in anxiety-like behaviors. This was assessed using standard behavioral tests, including the elevated plus maze and open field tests. The results indicated a dose-dependent decrease in anxiety levels, suggesting its therapeutic potential .
| Model | Dosage | Behavioral Outcome | Reference |
|---|---|---|---|
| Elevated Plus Maze | 10 mg/kg | Increased time in open arms | Smith et al., 2020 |
| Open Field Test | 5 mg/kg | Reduced freezing behavior | Johnson et al., 2021 |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, which may vary based on laboratory protocols. Understanding its mechanism of action is crucial for elucidating its pharmacological effects.
- Mechanism Insights : The interaction with neurotransmitter receptors suggests that the compound may modulate signaling pathways involved in mood regulation and cognitive functions, potentially influencing gene expression through epigenetic mechanisms .
Mechanism of Action
The mechanism of action of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Hydrochloride Derivatives
Notes:
- Bulky aryl substituents (e.g., 1-methyl-1-phenylethyl) increase steric hindrance, which may reduce enzymatic degradation but limit solubility .
- Linear alkyl chains (e.g., pentyloxy) improve membrane permeability but may shorten metabolic half-life .
Pharmacological Activity
Piperidine derivatives are known for AChE inhibition, as seen in donepezil hydrochloride, a drug for Alzheimer’s disease .
- Electron-withdrawing groups (e.g., chlorine in ) may enhance binding to AChE’s catalytic site.
- Bulky substituents () could mimic donepezil’s benzylpiperidine motif, enabling dual-site inhibition .
- Alkyl chains () might prioritize peripheral over CNS activity due to reduced blood-brain barrier penetration.
Biological Activity
3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H24ClN
- Molecular Weight : 285.82 g/mol
- CAS Number : 1185298-13-8
The presence of the piperidine ring and the phenylpropoxy group contributes to its potential interactions with biological targets.
The biological activity of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Key Mechanisms:
- Histamine H3 Receptor Antagonism : Similar compounds have shown efficacy as histamine H3 receptor antagonists, which can influence neurochemical pathways related to mood and cognition .
- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests potential activity in modulating dopamine release and uptake.
In Vitro Studies
Research has demonstrated that derivatives of piperidine compounds exhibit a range of biological activities, including:
- Antiviral Activity : Some studies have shown that piperidine derivatives can exhibit antiviral properties against various viruses, including HIV .
- Antimicrobial Properties : Compounds similar in structure have been tested for antibacterial and antifungal activities, indicating a broad spectrum of biological effects.
In Vivo Studies
In animal models, the pharmacological effects of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride have been evaluated:
- Behavioral Studies : Research indicates that modulation of the H3 receptor can reduce alcohol consumption in animal models, suggesting potential applications in treating alcohol dependence .
Study 1: Antiviral Efficacy
A study conducted on various piperidine derivatives highlighted the antiviral activity against HIV-1 and other viruses. The compounds were synthesized and screened for their protective effects against viral infections, showing moderate efficacy in specific derivatives .
| Compound | Virus Targeted | Efficacy |
|---|---|---|
| 3f | CVB-2 | Moderate |
| 3g | HSV-1 | Moderate |
Study 2: Behavioral Impact on Alcohol Consumption
In a controlled study involving alcohol-preferring rats, the administration of an H3 receptor antagonist similar to 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride resulted in a significant decrease in alcohol intake. This suggests a potential therapeutic application for alcohol use disorders .
| Model | Drug Treatment | Result |
|---|---|---|
| Two-bottle choice | JNJ-39220675 | Decreased alcohol drinking |
| Drinking in the dark | Ciproxifan | Lowered alcohol consumption |
Q & A
Q. What are the critical safety protocols for handling 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride in laboratory settings?
Researchers must adhere to strict personal protective equipment (PPE) guidelines, including NIOSH-approved respirators (e.g., P95 filters for particulates or OV/AG/P99 cartridges for vapors), nitrile gloves, and EN 166-compliant safety goggles. Proper ventilation and avoidance of dust/aerosol formation are essential, as highlighted in safety data sheets. Storage at 2–8°C in dry conditions is recommended to maintain stability . Emergency procedures for spills include isolation, dust suppression, and disposal via approved chemical waste channels .
Q. What established synthetic routes are available for this compound, and what reaction conditions are pivotal?
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, etherification of piperidine derivatives with 3-phenylpropoxyethyl groups under anhydrous conditions (e.g., dichloromethane solvent, sodium hydroxide base) is a common approach. Reaction temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity, as validated by HPLC .
Q. How is structural characterization performed for this compound?
Characterization combines spectroscopic and chromatographic methods:
Q. What storage conditions ensure long-term stability?
The compound should be stored in airtight, light-resistant containers at 2–8°C. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Stability studies indicate degradation risks above 25°C or under prolonged exposure to humidity, leading to hydrochloride dissociation or oxidative byproducts .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor in medicinal chemistry for developing neuroactive or receptor-targeted molecules, particularly due to the piperidine scaffold's affinity for CNS targets. Applications include kinase inhibition studies and allosteric modulator design .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% in reaction development .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
Discrepancies often arise from purity variations (<95%) or solvent effects (e.g., DMSO-induced aggregation). Mitigation includes:
Q. How do structural modifications (e.g., substituent position) influence physicochemical properties?
Substituent effects are studied via Hammett plots (σ values) for electronic contributions and Hansch analysis for lipophilicity (logP). For instance, 4-substituted phenyl groups enhance blood-brain barrier penetration compared to 3-substituted analogs, as shown in pharmacokinetic modeling .
Q. What experimental designs improve reproducibility in scale-up synthesis?
Design of Experiments (DoE) methodologies, such as factorial designs, optimize parameters (temperature, stoichiometry, mixing rate). Pilot-scale reactors with real-time PAT (Process Analytical Technology) monitoring ensure consistent yields. For example, flow chemistry systems reduce batch-to-batch variability by 30% in continuous synthesis .
Q. How are stability-indicating assays developed for this compound?
Forced degradation studies (heat, light, pH extremes) identify degradation products, followed by LC-MS/MS structural elucidation. Method validation per ICH guidelines ensures specificity, accuracy, and robustness. A recent study detected 0.2% acetone contamination via 1H NMR, underscoring the need for stringent solvent controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
